molecular formula C10H13BO5 B8207405 3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Cat. No.: B8207405
M. Wt: 224.02 g/mol
InChI Key: RYOXVTRLNCNNCO-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxycarbonyl group, a methoxy group, and a boronic acid moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable phenylboronic acid derivative.

    Functional Group Introduction: The ethoxycarbonyl and methoxy groups are introduced through various organic reactions, such as esterification and methylation.

    Boronic Acid Formation: The final step involves the formation of the boronic acid moiety, which can be achieved through hydrolysis of boronate esters or direct borylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.

    Purification: Employing advanced purification methods such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding phenols or quinones under oxidative conditions.

    Reduction: Reduction of the boronic acid group to form boranes or borohydrides.

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions involving nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include phenols, quinones, boranes, borohydrides, and various substituted phenyl derivatives.

Scientific Research Applications

3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various biochemical applications. The compound can inhibit enzymes by binding to active sites or modulate signaling pathways by interacting with specific proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the ethoxycarbonyl and methoxy groups, making it less versatile in certain synthetic applications.

    3-(Methoxycarbonyl)phenylboronic Acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    2-Methoxyphenylboronic Acid: Lacks the ethoxycarbonyl group, affecting its reactivity and applications.

Uniqueness

3-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for a broader range of chemical transformations and applications compared to similar compounds.

Properties

IUPAC Name

(3-ethoxycarbonyl-2-methoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-3-16-10(12)7-5-4-6-8(11(13)14)9(7)15-2/h4-6,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOXVTRLNCNNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)OCC)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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